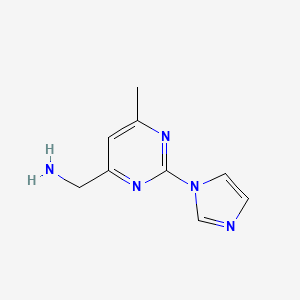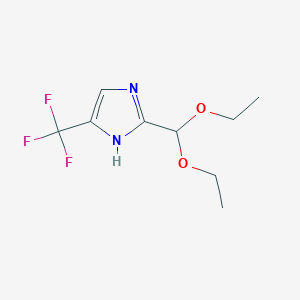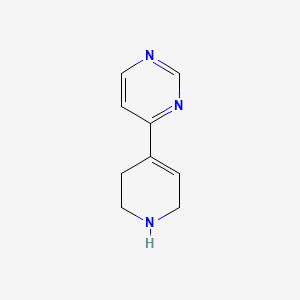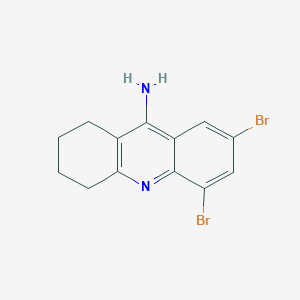
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Preparation Methods
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes and pigments due to its brominated structure.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: A non-brominated analog that also serves as a cholinesterase inhibitor.
N-Acetyl-3,5-dibromo-L-tyrosine: A brominated compound with different biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
560134-44-3 |
|---|---|
Molecular Formula |
C13H12Br2N2 |
Molecular Weight |
356.06 g/mol |
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17) |
InChI Key |
JPAWCKLWCYDEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



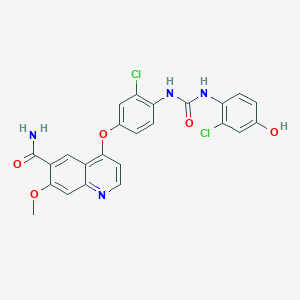

![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
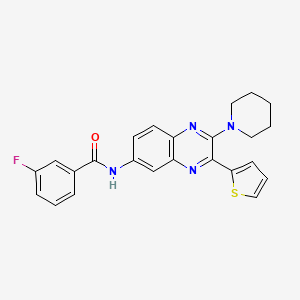
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
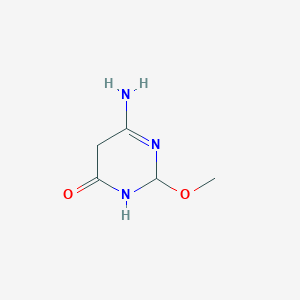
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)

